molecular formula C10H17N3O2 B12075505 tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Katalognummer: B12075505
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: XQFREXXPLPDFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate: is a synthetic organic compound that belongs to the class of amino acid derivatives. It features a tert-butyl ester group, an amino group, and an imidazole ring, making it a versatile molecule in various chemical and biological applications. This compound is often used in research settings due to its unique structural properties and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as histidine and tert-butyl bromoacetate.

    Protection of Functional Groups: The amino group of histidine is protected using a suitable protecting group like tert-butoxycarbonyl (Boc).

    Esterification: The protected histidine is then reacted with tert-butyl bromoacetate in the presence of a base such as triethylamine to form the ester.

    Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride, targeting the ester group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino acid esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies. Its imidazole ring is particularly interesting for interactions with metal ions and other biomolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various production processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Histidine: A naturally occurring amino acid with a similar imidazole ring structure.

    tert-Butyl 2-amino-3-(1H-imidazol-4-yl)acetate: A closely related compound with a different ester group.

    Boc-Histidine: A protected form of histidine used in peptide synthesis.

Uniqueness

tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is unique due to its combination of a tert-butyl ester group and an imidazole ring. This combination provides distinct reactivity and binding properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

tert-butyl 2-amino-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)

InChI-Schlüssel

XQFREXXPLPDFGA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(CC1=CN=CN1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.